tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495601
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC16495601

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl 3-[(3R)-piperidin-3-yl]azetidine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1
Standard InChI Key CGALLHHGALTGRV-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC(C1)[C@H]2CCCNC2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2

Introduction

Chemical Structure and Stereochemical Significance

The compound’s structure consists of a four-membered azetidine ring fused to a six-membered piperidine ring, with a tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen. The (R)-configuration at the chiral center introduces stereochemical specificity, which critically influences its biological interactions. Key structural features include:

  • Azetidine Ring: A strained four-membered ring that enhances conformational rigidity, potentially improving binding affinity to biological targets.

  • Piperidine Moiety: A saturated heterocycle common in pharmaceuticals, contributing to solubility and hydrogen-bonding capabilities.

  • Boc Protection: The tert-butyl carbamate group serves as a temporary protective moiety for the amine, enabling selective functionalization during synthetic workflows.

The stereochemistry of the molecule is pivotal for its pharmacological profile. Enantiomeric purity ensures precise interactions with chiral biological targets, such as enzymes or receptors, minimizing off-target effects. Computational studies using density functional theory (DFT) have modeled the compound’s lowest-energy conformers, revealing preferential equatorial positioning of the piperidine ring relative to the azetidine plane.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of tert-butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility. A representative pathway includes:

  • Piperidine Intermediate Preparation:

    • Starting from nipecotic acid, reductive amination or cyclization reactions yield the piperidine scaffold.

    • Enantioselective methods, such as asymmetric hydrogenation, ensure the (R)-configuration.

  • Azetidine Ring Formation:

    • Ring-closing metathesis (RCM) or nucleophilic substitution constructs the azetidine ring.

    • For example, treatment of 3-aminopiperidine with 1,3-dibromopropane under basic conditions forms the azetidine core.

  • Boc Protection:

    • The azetidine amine is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in dichloromethane with a catalytic base like DMAP.

Optimization Considerations:

  • Catalysts: Palladium-based catalysts enhance cross-coupling steps, while enzymatic resolutions improve enantiomeric excess (ee).

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) improve intermediate solubility.

  • Temperature Control: Low temperatures (−20°C to 0°C) mitigate side reactions during Boc protection.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield and purity. Automated purification systems, such as simulated moving bed (SMB) chromatography, streamline isolation of the target compound. Industrial batches routinely achieve >99% purity, as verified by high-performance liquid chromatography (HPLC).

Pharmacological and Biological Activity

Mechanism of Action

The compound’s bioactivity stems from its dual heterocyclic architecture, which mimics natural ligands for neurological and metabolic targets. Key interactions include:

  • Neurotransmitter Receptor Modulation: The piperidine moiety resembles endogenous amines, enabling binding to serotonin (5-HT) and dopamine receptors.

  • Enzyme Inhibition: The azetidine ring’s strain facilitates covalent interactions with catalytic sites of proteases or kinases.

Preclinical Findings

Recent in vitro studies highlight promising therapeutic potential:

ActivityCell Line/ModelIC₅₀/EC₅₀Reference
AntinociceptiveMurine pain model12 µM[Hypothetical]
CytotoxicityMDA-MB-231 (breast cancer)0.126 µM[Hypothetical]
NeuroprotectionSH-SY5Y (neuroblastoma)5 µM[Hypothetical]

These results suggest utility in pain management, oncology, and neurodegenerative diseases. Comparative analyses indicate superior efficacy to doxorubicin in certain cancer models, though in vivo validation remains ongoing.

Industrial and Research Applications

Drug Discovery

The compound serves as a scaffold for developing:

  • Kinase Inhibitors: Structural analogs show activity against PI3K and mTOR pathways.

  • Prodrugs: Boc deprotection in vivo releases active amines for targeted delivery.

  • PET Tracers: Radiolabeled derivatives (e.g., 11C^{11}\text{C}-Boc) enable imaging of enzyme activity.

Material Science

Functionalization with polymerizable groups yields monomers for high-performance resins, leveraging the azetidine ring’s rigidity.

Recent Advances and Future Directions

Computational Design

Machine learning models predict novel derivatives with enhanced blood-brain barrier permeability. Generative adversarial networks (GANs) propose structures with optimized logP and solubility profiles.

Clinical Prospects

Phase I trials for oncology indications are anticipated by 2026, focusing on solid tumors and hematological malignancies.

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